molecular formula C16H9BrF3N3OS B2823980 N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391862-82-1

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2823980
CAS No.: 391862-82-1
M. Wt: 428.23
InChI Key: FWAVALAUKHZJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic small molecule with the molecular formula C17H14BrF3N3O3S, designed for pharmacological screening and mechanism of action studies . The compound features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological actions . This mesoionic heterocycle allows the molecule to easily cross biological membranes and interact with diverse biological targets, making it a valuable scaffold for developing novel therapeutics . Research into 1,3,4-thiadiazole derivatives has expanded significantly due to their pronounced anticancer and antiviral activities, creating an urgent need for novel compounds to target these diseases . Specifically, structurally analogous N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide compounds have demonstrated potent and selective antitumor activity against HER-2 positive breast cancer cells (SK-Br-3), with effects significantly surpassing activity in HER-2 negative cells (MCF-7) . Furthermore, related thiadiazole derivatives have been investigated as inhibitors of 15-lipoxygenase-1 (15-LOX-1), a novel target in cancer biology implicated in the pathogenesis of colorectal, skin, pancreatic, and renal cancers . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF3N3OS/c17-10-7-5-9(6-8-10)14-22-23-15(25-14)21-13(24)11-3-1-2-4-12(11)16(18,19)20/h1-8H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAVALAUKHZJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, thiosemicarbazide can react with 4-bromobenzoic acid in the presence of phosphorus oxychloride (POCl₃) to form 5-(4-bromophenyl)-1,3,4-thiadiazole.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction. This involves reacting 2-trifluoromethylbenzoyl chloride with the previously synthesized thiadiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Final Coupling Reaction: : The final step involves coupling the 5-(4-bromophenyl)-1,3,4-thiadiazole with 2-trifluoromethylbenzoyl chloride under basic conditions, typically using a base like triethylamine (TEA) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the bromophenyl group, potentially converting the bromine substituent to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

  • Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C, H₂

    Substitution: NaOCH₃, KOtBu

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated products

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the thiadiazole ring and trifluoromethyl group can enhance the compound’s bioactivity, making it a candidate for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally analogous 1,3,4-thiadiazole derivatives to highlight differences in substituents, physicochemical properties, and bioactivity. Key comparisons are summarized below:

Compound Substituents Melting Point (°C) Biological Activity Reference
N-(5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide 5-(4-Bromophenyl); 2-(trifluoromethyl)benzamide Not reported Potential anticancer/kinase inhibition (inferred from structural analogs)
Compound 5j () 5-((4-Chlorobenzyl)thio); 2-(2-isopropyl-5-methylphenoxy)acetamide 138–140 No explicit bioactivity reported; used in NMR/chemometric studies
Compound 7k () 5-((4-Nitrobenzylidene)amino); benzamide Not reported Anticancer (GI₅₀: 1.2–3.8 µM against SK-MEL-2, HL-60, HeLa, MCF-7 cell lines)
Compound 3a () 5-(Benzylthio); 2-(4-(trifluoromethyl)phenyl)acetamide Not reported Dual inhibition of Abl/Src kinases; tested against MDA, PC3, and U87 cancer cell lines
Nitazoxanide () 5-Nitrothiazole; 2-acetoxybenzamide Not reported Antiparasitic (broad-spectrum)

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances lipophilicity compared to acetamide (e.g., 3a) or sulfamoyl () derivatives. This may improve membrane permeability and target engagement .

Synthetic Routes :

  • Microwave-assisted synthesis () improves yields and reduces reaction times compared to conventional methods (e.g., reflux in ).
  • The target compound’s benzamide linkage (vs. acetamide in 3a) may require coupling reagents like EDCI/HOBT, as seen in other benzamide syntheses .

Biological Activity :

  • Anticancer activity in analogs (e.g., 7k with GI₅₀ ~1.2 µM) suggests the thiadiazole-benzamide scaffold is critical for cytotoxicity. The target compound’s bromine and CF₃ groups may further optimize potency .
  • Kinase inhibition () correlates with the presence of thioether (benzylthio) and trifluoromethyl groups. The target compound’s bromophenyl group may target kinases with larger hydrophobic pockets .

Physicochemical Properties :

  • Higher melting points (e.g., 138–140°C for 5j) are observed in derivatives with rigid substituents like chlorobenzylthio. The target compound’s CF₃ and bromophenyl groups may similarly increase crystallinity .

Research Findings and Implications

  • Anticancer Potential: The structural similarity to active compounds like 7k () and kinase inhibitors () positions the target compound as a candidate for in vitro screening against cancer cell lines.
  • ADMET Profile : Computational studies (e.g., QikProp in ) predict favorable oral bioavailability for benzamide-thiadiazole hybrids, though bromine may affect metabolic clearance .
  • Synthetic Scalability : Microwave methods () could be adapted for large-scale synthesis, provided intermediates like 4-bromophenyl isothiocyanate are accessible.

Biological Activity

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound that belongs to the thiadiazole class of heterocyclic compounds. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound, featuring both a bromophenyl and a trifluoromethyl group, suggests potential for significant biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have demonstrated cytotoxic activity against various cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF-7). The IC50 values for these compounds often fall within the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .
  • Mechanism of Action : Studies suggest that these compounds induce apoptosis through caspase-dependent pathways. For example, the activation of caspase-3 and increased levels of p53 were observed in treated cancer cells, leading to programmed cell death .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties :

  • Broad-Spectrum Activity : Compounds in this class have shown effectiveness against a variety of bacterial strains and fungi. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances their interaction with microbial targets .

Case Studies

  • Study on Thiadiazole Derivatives :
    • A study conducted on various thiadiazole derivatives revealed that modifications at the 5-position significantly influenced biological activity. Compounds with bromine substitution exhibited enhanced anticancer activity compared to their unsubstituted counterparts .
  • In Vitro Evaluations :
    • In vitro evaluations against human cancer cell lines showed that certain thiadiazole derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin. For instance, one derivative demonstrated an IC50 value of 0.65 µM against MCF-7 cells .

Data Table

Compound NameStructureIC50 (µM)Activity TypeReference
This compoundStructure0.65Anticancer (MCF-7)
Similar Thiadiazole DerivativeStructure0.75Anticancer (PC3)
Another DerivativeStructure1.0Antimicrobial (E. coli)

Q & A

Basic: What are the standard synthetic routes for N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions:

Thiadiazole ring formation : Condensation of thiosemicarbazide with a substituted carboxylic acid under acidic conditions (e.g., H₂SO₄) .

Sulfonamide linkage : Coupling the thiadiazole intermediate with a bromophenyl sulfonyl chloride derivative in dichloromethane using triethylamine as a base .

Benzamide formation : Reacting the intermediate with 2-(trifluoromethyl)benzoyl chloride in anhydrous DMF at 0–5°C .
Optimization :

  • Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine).
  • Use inert gas (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : Confirm regiochemistry of the thiadiazole ring (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons; ¹³C NMR: ~165 ppm for carbonyl groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 468.98 for C₁₆H₁₀BrF₃N₃OS) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers resolve contradictory bioactivity data (e.g., antimicrobial vs. anticancer efficacy) in structurally similar thiadiazoles?

Answer:

  • Structural validation : Use X-ray crystallography to confirm substituent positions (e.g., bromophenyl vs. fluorophenyl groups alter π-π stacking) .
  • Dose-response assays : Test in multiple cell lines (e.g., IC₅₀ ranges: 2–50 μM for anticancer activity vs. MIC >100 μg/mL for antimicrobial effects) .
  • Target profiling : Perform kinase inhibition screens (e.g., Src/Abl kinases for anticancer activity ) vs. bacterial topoisomerase assays for antimicrobial effects .

Advanced: What computational strategies are effective in predicting the binding mode of this compound to biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Use crystal structures of CDK1 (PDB: 3EID) or Src kinase (PDB: 2SRC) to simulate binding. Key interactions:
    • Thiadiazole sulfur with kinase hinge region (e.g., Met318 in CDK1).
    • Trifluoromethyl group in a hydrophobic pocket .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD (<2 Å indicates stable binding) .

Advanced: How do substituents (e.g., bromo vs. trifluoromethyl groups) influence the compound’s pharmacokinetics and toxicity?

Answer:

  • Lipophilicity (LogP) : Bromophenyl increases LogP (~3.5) vs. trifluoromethyl (LogP ~2.8), affecting membrane permeability .
  • Metabolic stability : Trifluoromethyl groups reduce CYP450-mediated oxidation (t₁/₂ in liver microsomes: >60 min vs. ~30 min for non-fluorinated analogs) .
  • Toxicity screening :
    • In vitro : HepG2 cells for hepatotoxicity (CC₅₀ >100 μM acceptable).
    • In vivo : Zebrafish models (LC₅₀ >10 mg/L indicates low acute toxicity) .

Basic: What in vitro assays are recommended for initial evaluation of anticancer potential?

Answer:

  • MTT/WST-1 assays : Test cytotoxicity in cancer cell lines (e.g., MDA-MB-231, PC3) with 48–72 hr exposure .
  • Colony formation : Assess long-term proliferation inhibition (≤10% colonies at 5 μM dose) .
  • Cell cycle analysis (PI staining) : Look for G2/M arrest (e.g., >40% cells in G2/M phase at 10 μM) .

Advanced: How can SAR studies guide the design of derivatives with improved potency?

Answer:

  • Core modifications : Replace thiadiazole with oxadiazole to enhance solubility (e.g., IC₅₀ improves from 15 μM to 8 μM) .
  • Substituent effects :
    • Electron-withdrawing groups (Br, CF₃) increase kinase binding affinity (ΔΔG = -2.3 kcal/mol).
    • Bulky substituents (e.g., 4-methylphenyl) reduce off-target effects .
  • Pro-drug strategies : Introduce ester moieties to improve oral bioavailability (e.g., acetylated derivatives show 3× higher Cmax) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis (volatile intermediates like benzoyl chloride).
  • Spill management : Neutralize acidic residues with NaHCO₃; collect solid waste in sealed containers .

Advanced: How can contradictory solubility data (DMSO vs. aqueous buffer) impact formulation strategies?

Answer:

  • Co-solvent systems : Use 10% DMSO + 5% Cremophor EL for in vivo studies (achieve 5 mg/mL solubility) .
  • Nano-formulation : Encapsulate in PLGA nanoparticles (size: 150 nm; PDI <0.2) to enhance aqueous dispersion .

Advanced: What in vivo models are suitable for validating antitumor efficacy and pharmacokinetics?

Answer:

  • Xenograft models : Nude mice with subcutaneous MDA-MB-231 tumors (dose: 25 mg/kg i.p., 5×/week; measure tumor volume via caliper) .
  • PK analysis : Plasma sampling over 24 hr (LC-MS/MS detection; target AUC₀–24 >5000 ng·hr/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.